![molecular formula C21H21N3O3S B2448394 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-47-5](/img/no-structure.png)

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

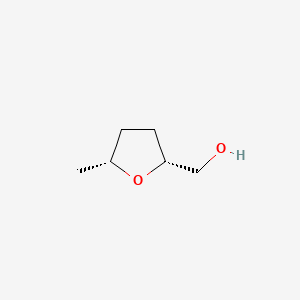

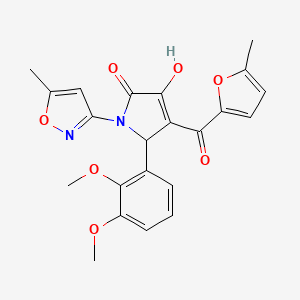

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.

BenchChem offers high-quality 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Conformation

Research on related quinazolinone compounds has explored their molecular structures and conformations. For example, studies have investigated the conformational and configurational disorder in similar compounds, revealing intricate molecular arrangements influenced by hydrogen bonding and pi-pi stacking interactions (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Synthesis and Chemical Properties

The synthesis of quinazolinone derivatives, including methods and yields, is a key area of research. Studies have detailed the synthesis of similar compounds, providing insights into reaction sequences and the chemical properties of these molecules (Shiau et al., 1990).

Antibacterial Applications

Certain quinazolinone derivatives have been evaluated for their antibacterial properties. Although some compounds in this class have shown moderate activity against DNA-PK, they were inactive against tested bacterial strains, highlighting the variable antibacterial efficacy within this chemical family (Heppell & Al-Rawi, 2015).

Potential as Acetylcholine Esterase Inhibitors

Quinazolinone compounds have been investigated for their potential as acetylcholine esterase inhibitors, which could be relevant in treating conditions like Alzheimer's disease. Some derivatives have shown significant inhibition of AChE activity, suggesting potential therapeutic applications (Lan et al., 2020).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial potential of quinazolinone derivatives has been a focus of research. Studies have synthesized novel derivatives and evaluated their activities, finding that some compounds exhibit high anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Green Chemistry Approaches

Green chemistry synthesis of quinazolinone derivatives, utilizing environmentally friendly methods, has been explored. These methods aim to reduce environmental impact while efficiently producing these compounds (Bhardwaj, Singh, & Singh, 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure is similar to certain quinazoline alkaloids , which have been found to interact with a variety of targets, including DNA topoisomerases and various receptors.

Mode of Action

Based on its structural similarity to other quinazoline alkaloids , it may interact with its targets in a similar manner For example, it could bind to its target, causing a conformational change that affects the target’s function

Biochemical Pathways

Without specific studies on this compound, it’s difficult to say which biochemical pathways it might affect. Other quinazoline alkaloids have been found to affect a variety of pathways, including those involved in cell growth and apoptosis

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Other quinazoline alkaloids have been found to have a variety of effects, including inducing apoptosis and inhibiting cell growth

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one' involves the condensation of 4-benzylpiperidine-1-carboxaldehyde with 2-amino-4,5-dihydro-1,3-dioxepin-6-thione, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-benzylpiperidine-1-carboxaldehyde", "2-amino-4,5-dihydro-1,3-dioxepin-6-thione", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-1-carboxaldehyde with 2-amino-4,5-dihydro-1,3-dioxepin-6-thione in acetic acid and sodium acetate to form the intermediate 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate in sodium hydroxide and ethanol to form the final product.", "Step 3: Oxidation of the final product with hydrogen peroxide to improve purity and yield." ] } | |

Numéro CAS |

689228-47-5 |

Nom du produit |

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |

Formule moléculaire |

C21H21N3O3S |

Poids moléculaire |

395.48 |

Nom IUPAC |

7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) |

Clé InChI |

FICSRDABMSGKOG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)